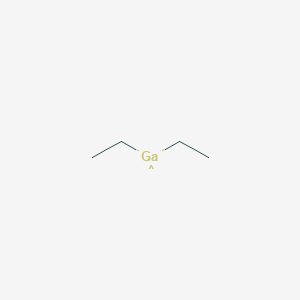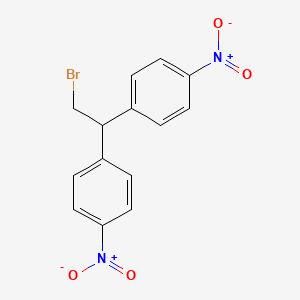
1,1'-(2-Bromoethane-1,1-diyl)bis(4-nitrobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2-Bromoethane-1,1-diyl)bis(4-nitrobenzene): is an organobromine compound characterized by the presence of two nitrobenzene groups attached to a central bromoethane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(2-Bromoethane-1,1-diyl)bis(4-nitrobenzene) typically involves the bromination of a precursor compound. One common method involves the reaction of 4-nitrobenzene with 2-bromoethane under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the bromination process.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and ensure consistency in the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-(2-Bromoethane-1,1-diyl)bis(4-nitrobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide or other strong bases are commonly used.
Reduction Reactions: Hydrogen gas with a palladium or platinum catalyst.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Substitution Reactions: Formation of hydroxyl derivatives.
Reduction Reactions: Formation of amino derivatives.
Oxidation Reactions: Formation of oxidized products, depending on the specific conditions used.
Aplicaciones Científicas De Investigación
Chemistry: 1,1’-(2-Bromoethane-1,1-diyl)bis(4-nitrobenzene) is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new materials with specific properties.
Biology: In biological research, this compound can be used to study the effects of brominated and nitro-substituted aromatic compounds on biological systems. It may also be used in the development of bioactive molecules for pharmaceutical applications.
Medicine: The compound’s derivatives may have potential applications in medicinal chemistry, particularly in the design of new drugs with specific biological activities. Research is ongoing to explore its potential as a therapeutic agent.
Industry: In the industrial sector, 1,1’-(2-Bromoethane-1,1-diyl)bis(4-nitrobenzene) is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1’-(2-Bromoethane-1,1-diyl)bis(4-nitrobenzene) involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the nitro groups can undergo reduction or other chemical transformations. These interactions can lead to the formation of new compounds with distinct properties and activities.
Comparación Con Compuestos Similares
- 1,1’-(2-Bromoethane-1,1-diyl)bis(4-methylbenzene)
- 1,1’-(2-Bromo-1,1-ethanediyl)bis(4-methoxybenzene)
- 1,2-Dibromoethane
Comparison: 1,1’-(2-Bromoethane-1,1-diyl)bis(4-nitrobenzene) is unique due to the presence of both bromine and nitro groups. This combination imparts distinct chemical reactivity and potential applications compared to similar compounds that may lack one of these functional groups. For example, 1,2-dibromoethane lacks the nitro groups, which significantly alters its chemical behavior and applications.
Propiedades
Número CAS |
116868-99-6 |
|---|---|
Fórmula molecular |
C14H11BrN2O4 |
Peso molecular |
351.15 g/mol |
Nombre IUPAC |
1-[2-bromo-1-(4-nitrophenyl)ethyl]-4-nitrobenzene |
InChI |
InChI=1S/C14H11BrN2O4/c15-9-14(10-1-5-12(6-2-10)16(18)19)11-3-7-13(8-4-11)17(20)21/h1-8,14H,9H2 |
Clave InChI |
PRUWYTLPQZNWHL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(CBr)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


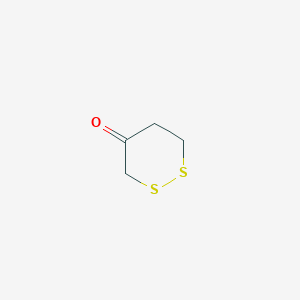
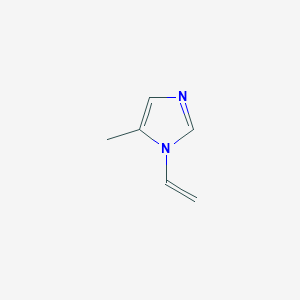
![1,5-Bis(2H-1,3-benzodioxol-5-yl)octahydropyrano[4,3-c]pyran-3,7-diol](/img/structure/B14287970.png)
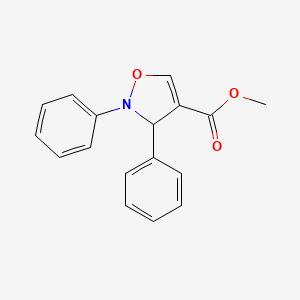
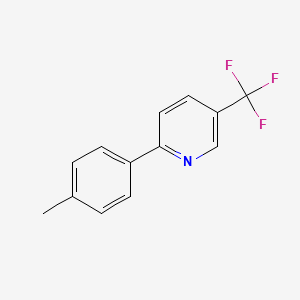
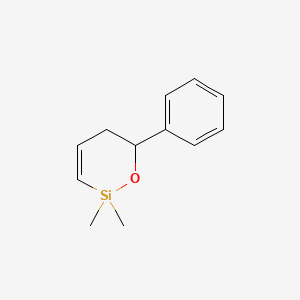
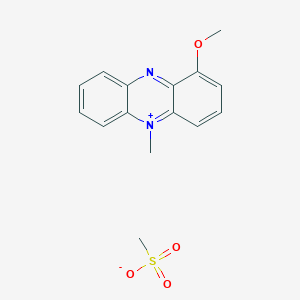
![3-(4-Methylphenyl)-1-phenyl[1]benzopyrano[4,3-b]pyrrol-4(1H)-one](/img/structure/B14287989.png)
![[(4R)-2,6-diamino-10,10-dihydroxy-9,9-disulfooxy-1,3a,4,8-tetrahydropyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B14287997.png)
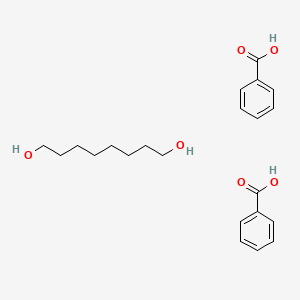
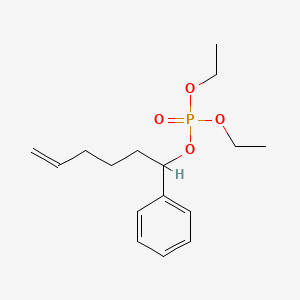
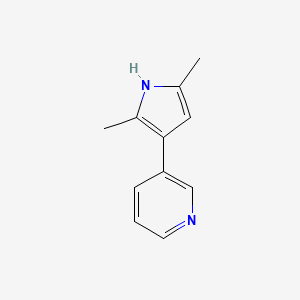
![4-[(E)-(2,4-Dimethylphenyl)diazenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole](/img/structure/B14288025.png)
